benzyl (2S)-2-amino-3,3-dimethylbutanoate
Overview
Description
Benzyl (2S)-2-amino-3,3-dimethylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to the ester functionality, along with an amino group and two methyl groups on the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-amino-3,3-dimethylbutanoate typically involves the esterification of (2S)-2-amino-3,3-dimethylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-amino-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major products include benzyl (2S)-2-amino-3,3-dimethylbutanoic acid or benzyl ketones.
Reduction: The major product is benzyl (2S)-2-amino-3,3-dimethylbutanol.
Substitution: The products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Benzyl (2S)-2-amino-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in biochemical pathways. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-amino-3-methylbutanoate
- Benzyl (2S)-2-amino-4,4-dimethylbutanoate
- Benzyl (2S)-2-amino-3,3-dimethylpentanoate
Uniqueness
Benzyl (2S)-2-amino-3,3-dimethylbutanoate is unique due to the presence of two methyl groups on the butanoate backbone, which can influence its steric and electronic properties. This structural feature may affect the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
benzyl (2S)-2-amino-3,3-dimethylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEYNMWFKQPQMR-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289335 | |
Record name | 3-Methyl-L-valine phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154092-64-5 | |
Record name | 3-Methyl-L-valine phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154092-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-L-valine phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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